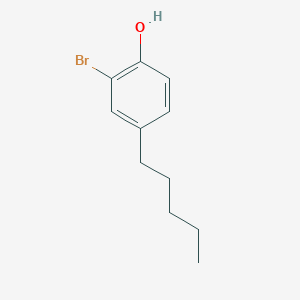
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 5-position and a chlorine atom at the 6-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The resulting 5-amino-6-chloropyridine is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 5-amino-6-chloropyridine-2-carboxylic acid.
科学的研究の応用
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chlorine substituents can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
ETHYL (5-AMINO-6-BROMOPYRIDIN-2-YL)ACETATE: Similar structure with a bromine atom instead of chlorine.
ETHYL (5-AMINO-6-FLUOROPYRIDIN-2-YL)ACETATE: Similar structure with a fluorine atom instead of chlorine.
ETHYL (5-AMINO-6-METHYLPYRIDIN-2-YL)ACETATE: Similar structure with a methyl group instead of chlorine.
Uniqueness
ETHYL (5-AMINO-6-CHLOROPYRIDIN-2-YL)ACETATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different substituents.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 2-(5-amino-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5,11H2,1H3 |
InChIキー |
RNZJPZQLYBBZJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[4-(dimethylphosphoryl)phenyl]pyrimidin-4-amine](/img/structure/B8290151.png)
![3,4-Epoxy-3,4-dihydro-2,2-dimethyl-6-nitro-2H-benzo[b]pyran](/img/structure/B8290164.png)
![6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B8290173.png)



![6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8290199.png)


![3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid](/img/structure/B8290218.png)


![Benzo[c][1,8]naphthyridin-6-amine](/img/structure/B8290243.png)

